molecular formula C13H12N2O B096673 4-Biphenylcarboxylic acid hydrazide CAS No. 18622-23-6

4-Biphenylcarboxylic acid hydrazide

Cat. No. B096673
CAS RN: 18622-23-6
M. Wt: 212.25 g/mol
InChI Key: QEUAQXSDDNDOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Biphenylcarboxylic acid hydrazide is a chemical compound that is part of a broader class of biphenyl derivatives. These compounds are characterized by a biphenyl core structure, which consists of two benzene rings connected by a single bond, with various functional groups attached. The hydrazide group in 4-biphenylcarboxylic acid hydrazide is a result of the substitution of the hydrazine moiety at the carboxylic acid terminal of the biphenyl structure. This functional group is known for its utility in various chemical synthesis and modification processes, particularly in the field of protein chemical synthesis .

Synthesis Analysis

The synthesis of biphenyl derivatives, including 4-biphenylcarboxylic acid hydrazide, often involves multi-step organic reactions. For instance, the synthesis of biphenyl-4,4'-diacetic acid, a related compound, is achieved through a three-stage organic strategy, which includes reactions such as esterification, Friedel-Crafts acetylation, and hydrolysis . Similarly, the synthesis of 4-biphenylcarboxylic acid hydrazide would likely involve the initial formation of the biphenyl core followed by the introduction of the carboxylic acid and subsequent conversion to the hydrazide form. The synthesis of related compounds has been reported to involve steps like benzylation under phase transfer catalysis (PTC) and catalytic hydrogenolysis .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by the biphenyl core, and the presence of additional functional groups influences the overall molecular geometry and properties. For example, the compound biphenyl-4,4'-diacetic acid crystallizes in the monoclinic P21/c space group, with intermolecular hydrogen bonding observed between the carboxylic groups . The introduction of a hydrazide group would similarly affect the molecular structure, potentially facilitating additional hydrogen bonding and altering the compound's crystal packing.

Chemical Reactions Analysis

Biphenyl derivatives, including those with hydrazide groups, can participate in various chemical reactions. The hydrazide functionality is particularly versatile, serving as a precursor to thioesters and enabling efficient native chemical ligation in protein synthesis . Additionally, biphenyl carboxylic acid hydrazides can react with aromatic aldehydes to form substituted benzylidene-hydrazides, which are important intermediates in the synthesis of pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. For instance, biphenyl-4,4'-diacetic acid demonstrates considerable thermal stability, as evidenced by thermogravimetric analysis . The presence of a hydrazide group in 4-biphenylcarboxylic acid hydrazide would contribute to its reactivity and potentially its stability under certain conditions. The spectroscopic characteristics of these compounds, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra, are key to confirming their structures and understanding their properties .

Scientific Research Applications

  • Antimicrobial Activity : Biphenyl-4-carboxylic acid hydrazide-hydrazones exhibit significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungal strains (Deep et al., 2010).

  • Synthesis of Novel Compounds : It serves as a precursor in the synthesis of novel compounds with potential applications in various fields. For example, it is used in the synthesis of novel Biphenyl 4-Carboxylic Acid derivatives (Patel, Malik, & Bhatt, 2009).

  • Analgesic and Anti-inflammatory Activity : Derivatives of 4-Biphenylcarboxylic acid hydrazide have been synthesized and evaluated for their potential analgesic and anti-inflammatory activities (Deep et al., 2012).

  • Psychotropic Drug Development : In the field of psychopharmacology, derivatives of 4-Biphenylcarboxylic acid hydrazide have been explored for their tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties (Semina et al., 2016).

  • Corrosion Inhibition : Thiazole based pyridine derivatives of 4-Biphenylcarboxylic acid hydrazide have been studied as potential corrosion inhibitors for mild steel in acidic media, showing promising results (Chaitra et al., 2016).

  • Protein and Peptide Analysis : It has been used in the hydrazinolysis of proteins and peptides, a method for characterizing carboxyl-terminal amino acids in proteins (Akabori, Ohno, & Narita, 1952).

  • Urease Inhibition : Novel derivatives of 4-Biphenylcarboxylic acid hydrazide have been synthesized and evaluated as potent urease inhibitors, which could have implications in various biomedical applications (Ahmad et al., 2022).

Safety And Hazards

4-Biphenylcarboxylic acid hydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The future directions for 4-Biphenylcarboxylic acid hydrazide research are likely to involve further exploration of its bioactivity. Given its wide spectrum of bioactivity, it may be used as a practical guide for the design of new molecules with antimicrobial activity .

properties

IUPAC Name

4-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-15-13(16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUAQXSDDNDOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171871
Record name (1,1'-Biphenyl)-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenylcarboxylic acid hydrazide

CAS RN

18622-23-6
Record name [1,1′-Biphenyl]-4-carboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18622-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Phenylbenzhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018622236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18622-23-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,1'-Biphenyl)-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-biphenyl]-4-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-PHENYLBENZHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O3JS9TPA9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Biphenylcarboxylic acid hydrazide
Reactant of Route 2
Reactant of Route 2
4-Biphenylcarboxylic acid hydrazide
Reactant of Route 3
Reactant of Route 3
4-Biphenylcarboxylic acid hydrazide
Reactant of Route 4
Reactant of Route 4
4-Biphenylcarboxylic acid hydrazide
Reactant of Route 5
Reactant of Route 5
4-Biphenylcarboxylic acid hydrazide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Biphenylcarboxylic acid hydrazide

Citations

For This Compound
3
Citations
J Matysiak, A Nasulewicz, M Pełczyńska… - European Journal of …, 2006 - Elsevier
A series of new 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles has been synthesised and evaluated for their antiproliferative activity. The compounds were prepared by the …
Number of citations: 117 www.sciencedirect.com
S Xie, L Su, M Mo, W Zhou, Y Zhou… - The Journal of Organic …, 2020 - ACS Publications
… 4-Biphenylcarboxylic acid hydrazide also successfully produced the corresponding product (3zf) in 57% yield. An o-heterocycle-based aroylhydrazide was also very suitable for this …
Number of citations: 23 pubs.acs.org
P Schnider, C Bissantz, A Bruns… - Journal of medicinal …, 2020 - ACS Publications
We recently reported the discovery of a potent, selective, and brain-penetrant V1a receptor antagonist, which was not suitable for full development. Nevertheless, this compound was …
Number of citations: 37 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.